Murrangatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Minumicrolin is a natural product found in Murraya paniculata . It has been identified as a plant growth inhibitor and exhibits mild butyrylcholinesterase inhibition activity . It also shows potential as an anti-tumor-promoting agent .

Synthesis Analysis

Minumicrolin has been isolated from the aerial parts of Murraya paniculata . The structures of these compounds were determined through spectral analysis .

Molecular Structure Analysis

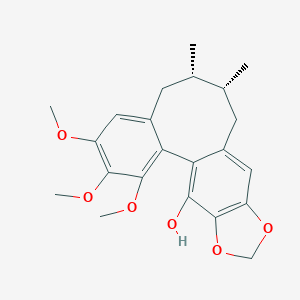

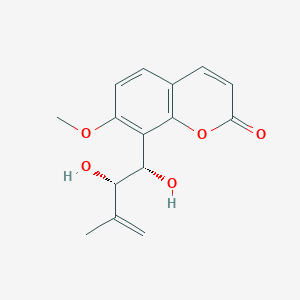

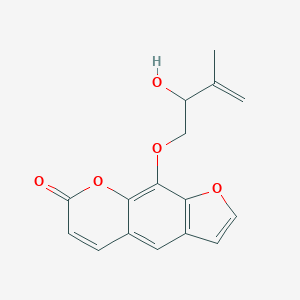

The molecular formula of Minumicrolin is C15H16O5 . Its molecular weight is 276.28 g/mol . The IUPAC name is 8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 . The Canonical SMILES is CC(=C)C@HC=C2)OC)O)O .

Physical and Chemical Properties Analysis

Minumicrolin has a molecular weight of 276.28 g/mol . It is a powder in its physical form .

Aplicaciones Científicas De Investigación

Antiangiogénesis

Se ha encontrado que Murrangatin suprime la angiogénesis inducida por medios derivados de células tumorales . Inhibe el crecimiento de los vasos subintestinales en embriones de pez cebra y los fenotipos angiogénicos inducidos por medios condicionados por tumores, incluida la proliferación celular, la invasión celular, la migración celular y la formación de tubos . Esto sugiere que this compound podría ser un candidato potencial para el desarrollo de nuevos fármacos contra el cáncer de pulmón .

Inhibición de la activación de AKT

this compound atenúa en gran medida la fosforilación de AKT inducida por el medio condicionado . Esto indica que this compound puede inhibir la angiogénesis inducida por tumores, al menos en parte a través de la regulación de las vías de señalización de AKT .

Citotoxicidad contra la línea celular de colangiocarcinoma

<a data-

Safety and Hazards

When handling Minumicrolin, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should not be formed. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

Mecanismo De Acción

Target of Action

Murrangatin, a natural product, primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its primary target, the AKT signaling pathway, by inhibiting its activation . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 .

Biochemical Pathways

The AKT signaling pathway, affected by this compound, plays a significant role in regulating tumor growth and angiogenesis . By inhibiting the activation of AKT, this compound can suppress angiogenesis induced by tumor cell-derived media .

Pharmacokinetics

Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach .

Result of Action

This compound has been found to strongly inhibit the growth of subintestinal vessels in zebrafish embryos and tumor conditioned media-induced angiogenic phenotypes including cell proliferation, cell invasion, cell migration, and tube formation . These findings indicate that this compound can inhibit tumor-induced angiogenesis, at least in part through the regulation of AKT signaling pathways .

Action Environment

It’s worth noting that the environment can significantly influence the phenotypic variation of many compounds .

Análisis Bioquímico

Biochemical Properties

Murrangatin has been found to interact with various biomolecules, particularly in the context of angiogenesis . Angiogenesis is a process involving the growth of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological conditions. This compound has been shown to inhibit angiogenesis, suggesting that it interacts with enzymes and proteins involved in this process

Cellular Effects

In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of lung cancer cells . Moreover, this compound has been shown to influence cell function by impacting cell signaling pathways, specifically the AKT signaling pathway . It does not, however, impact the extracellular signal-regulated kinase 1/2 phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound’s action is thought to be related to its ability to inhibit AKT activation By inhibiting AKT activation, this compound can exert its effects at the molecular level .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Minumicrolin' involves the condensation of two molecules of 2-nitrophenol with one molecule of 4-methylbenzaldehyde in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "2-nitrophenol", "4-methylbenzaldehyde", "base (such as sodium hydroxide or potassium hydroxide)", "sodium borohydride", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol (2 equiv.) and 4-methylbenzaldehyde (1 equiv.) in a suitable solvent.", "Step 2: Add a base (1.5 equiv.) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to obtain the Schiff base intermediate as a yellow solid.", "Step 4: Dissolve the Schiff base intermediate in a suitable solvent and add sodium borohydride (2 equiv.) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Acidify the reaction mixture with dilute hydrochloric acid to obtain the final product, Minumicrolin, as a white solid.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |

Número CAS |

88546-96-7 |

Fórmula molecular |

C15H16O5 |

Peso molecular |

276.28 g/mol |

Nombre IUPAC |

8-[(1S,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m0/s1 |

Clave InChI |

DKEANOQWICTXTP-KBPBESRZSA-N |

SMILES isomérico |

CC(=C)[C@@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

SMILES canónico |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Apariencia |

Powder |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)